(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene
Description
Contextualization of Bridged Bicyclic Azacycles in Synthetic Chemistry
Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid three-dimensional structure. youtube.comwikipedia.org This structural rigidity distinguishes them from fused bicyclic systems (where two adjacent atoms are shared) and spirocyclic compounds (where a single atom is shared). youtube.comwikipedia.org The introduction of a nitrogen atom into the bicyclic framework creates a bridged bicyclic azacycle, a class of heterocycles that is of considerable interest.
Nitrogen heterocycles are fundamental structural components of many pharmaceuticals; an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. researchgate.net The constrained conformation of bridged bicyclic systems can influence the biological activity of a molecule by locking it into a specific orientation that is favorable for binding to a biological target. youtube.com This pre-organization can lead to increased potency and selectivity. The synthesis of these complex scaffolds, however, can be challenging. researchgate.net
Significance of the (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene Core Structure
The compound this compound, specifically its derivative (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, is a bicyclic γ-lactam commonly known as (-)-Vince lactam. wikipedia.orgchemicalbook.com This chiral molecule is a highly versatile and valuable intermediate in organic and medicinal chemistry. wikipedia.orgresearchgate.net Its significance stems from its role as a key precursor in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) ring. researchgate.net These analogues often exhibit potent antiviral and anticancer activities. researchgate.net
The work of Robert Vince, after whom the lactam is named, was pivotal in using this scaffold to prepare carbocyclic nucleosides, which ultimately led to the synthesis of the blockbuster antiviral drug Abacavir. wikipedia.orgresearchgate.netnih.gov The rigid bicyclic framework and the presence of a double bond allow for diverse and stereocontrolled chemical manipulations, making it an ideal starting material for creating functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane structure. researchgate.netnih.gov
The chemical properties of the closely related and commercially available lactam form, (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, are summarized below.
| Property | Value |
| CAS Number | 79200-56-9 |
| Molecular Formula | C₆H₇NO |
| Molar Mass | 109.13 g·mol⁻¹ |
| Appearance | Solid |
| Melting Point | 94-97 °C |
Data sourced from multiple references. wikipedia.orgchemvonbiotech.comsigmaaldrich.com
Overview of Key Research Areas Pertaining to the Chemical Compound
The unique structural features of the this compound scaffold have made it a focus of several key research areas, primarily centered on the development of new therapeutic agents.
Antiviral Drug Synthesis: The most prominent application is in the synthesis of antiviral drugs. nih.gov It is a crucial building block for carbocyclic nucleoside analogues that inhibit viral replication.
Abacavir: A potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV. wikipedia.orgresearchgate.netnih.gov
Carbovir: Another significant antiviral agent that serves as a precursor to Abacavir. researchgate.netresearchgate.netnih.gov
Peramivir: A neuraminidase inhibitor used to treat influenza, the synthesis of which also relies on the Vince lactam intermediate. wikipedia.orgsigmaaldrich.com
Neuroscience Research: Derivatives of this scaffold are used to create conformationally rigid analogues of neurotransmitters to study their interactions with receptors and enzymes in the central nervous system. chemimpex.com
GABA Aminotransferase (GABA-AT) Inactivators: The scaffold is used to prepare five-membered ring analogues of 4-amino-5-halopentanoic acids, which are potential inactivators of GABA-AT, an enzyme involved in the degradation of the neurotransmitter GABA. sigmaaldrich.com
Asymmetric Synthesis: The inherent chirality of the (1R,4S) enantiomer makes it a valuable tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. pwr.edu.pl Its rigid framework allows for a high degree of stereocontrol in subsequent reactions.
Development of Novel Therapeutic Scaffolds: Research extends to using the scaffold to synthesize a variety of other biologically active molecules. This includes glycosidase inhibitors and precursors for azidocarbonucleosides. wikipedia.org Its derivatives have also been investigated for potential use as analgesics and anti-inflammatory drugs. chemimpex.com
| Application Area | Example Compounds/Targets |
| Antiviral Agents | Abacavir, Carbovir, Peramivir |
| Neuroscience | GABA-AT Inactivators |
| Medicinal Chemistry | Glycosidase inhibitors, Analgesics |
Structure
3D Structure
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]hept-5-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWYFYRULFDQP-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereoselective Synthesis of 1r,4s 2 Azabicyclo 2.2.1 Hept 5 Ene and Its Derivatives
Asymmetric Construction via Cycloaddition Reactions
Asymmetric cycloadditions, particularly the aza-Diels-Alder reaction, represent the most powerful and widely utilized methods for establishing the chiral core of 2-azabicyclo[2.2.1]hept-5-enes. These reactions offer high stereochemical control and efficiency, enabling the rapid assembly of the bicyclic system from simple precursors.
Stereocontrolled Aza-Diels-Alder Cycloadditions to Form 2-Azabicyclo[2.2.1]hept-5-enes
The aza-Diels-Alder reaction, a type of hetero-Diels-Alder reaction, involves the [4+2] cycloaddition of a diene with an imine (a C=N double bond) as the dienophile. wikipedia.org When cyclopentadiene (B3395910) is used as the diene, the reaction yields the 2-azabicyclo[2.2.1]hept-5-ene framework. The great versatility, high degree of stereochemical control, and predictable regiochemistry have contributed to the widespread use of these reactions. core.ac.uk Achieving stereocontrol is paramount, and this is typically accomplished through the use of chiral auxiliaries, chiral catalysts, or a combination of both to influence the facial selectivity of the cycloaddition. The products, 2-azabicyclo[2.2.1]hept-5-enes, are valuable precursors to a wide array of compounds with significant chemical and biological interest. core.ac.uk
Application of Chiral Lewis Acid Catalysis in Aza-Diels-Alder Processes
Chiral Lewis acids and Brønsted acids are effective catalysts for a variety of asymmetric transformations that involve imine electrophiles. beilstein-journals.org In the context of the aza-Diels-Alder reaction, Lewis acids activate the imine dienophile by coordinating to the nitrogen atom, lowering its LUMO energy and accelerating the cycloaddition with the diene. diva-portal.org The use of a chiral Lewis acid creates a chiral environment around the dienophile, directing the approach of the diene to one face of the imine over the other, thereby inducing enantioselectivity.
While most asymmetric aza-Diels-Alder reactions have been catalyzed by chiral Lewis acids, the development of chiral Brønsted acid catalysis has emerged as a powerful alternative. beilstein-journals.orgnih.govnih.gov For instance, chiral BINOL-derived phosphoric acids have proven to be efficient catalysts for [4+2] cycloadditions. beilstein-journals.orgnih.gov Research has demonstrated that these catalysts can facilitate the reaction between cyclic C-acylimines and cyclopentadiene, yielding optically active aza-tetracycles with high diastereoselectivity and enantioselectivity under mild conditions. beilstein-journals.orgnih.gov This approach expands the utility of organocatalysis to include less-electron-rich dienes like cyclopentadiene. beilstein-journals.orgnih.gov A combination of a Lewis acid, such as boron trifluoride diethyl etherate, with a Brønsted acid like trifluoroacetic acid has also been successfully employed to promote the reaction between chiral imines and cyclopentadiene. researchgate.net
Utilization of Chiral Auxiliaries in Aza-Diels-Alder Synthesis
One of the most established and reliable methods for achieving stereocontrol in the aza-Diels-Alder reaction is the use of chiral auxiliaries. In this strategy, a chiral, non-racemic molecule is covalently attached to the imine dienophile. The steric and electronic properties of the auxiliary block one face of the dienophile, forcing the diene to approach from the less hindered face. This results in the formation of diastereomeric cycloadducts in unequal amounts. After the reaction, the auxiliary can be cleaved and ideally recovered for reuse.
A notable example involves the cycloaddition between cyclopentadiene and protonated glyoxylate (B1226380) imines that possess two chiral auxiliaries. core.ac.uk For example, imines derived from N-(S)- or N-(R)-1-phenylethylamine and esters of (-)-8-phenylmenthol (B56881) or (+)-8-phenylneomenthol have been studied. core.ac.uk These reactions exhibit high exo-selectivity. core.ac.uk The combination of auxiliaries plays a crucial role in determining the diastereomeric outcome, with certain pairings leading to the formation of a single adduct. core.ac.uk
Another effective, non-natural chiral auxiliary is (+)-(1R,endo)-benzonorbornen-2-ol. researchgate.net When used to form a glyoxylate imine with (R)-1-phenylethylamine, its reaction with cyclopentadiene afforded the corresponding exo-cycloadducts with a high diastereomeric ratio of 93:7. researchgate.net Similarly, the asymmetric aza-Diels-Alder reaction of N-benzylimines derived from 8-phenylneomenthyl glyoxylate with cyclopentadiene results in the preferential formation of the (1R,3-exo)-adduct. thieme-connect.com
| Imine Chiral Auxiliaries | Diastereomeric Ratio (1S:1R or exo:endo) | Major Product Configuration | Reference |
|---|---|---|---|
| (8PM)-(R-PEA) | Single Adduct | exo | core.ac.uk |
| (8PNM)-(S-PEA) | Single Adduct | exo | core.ac.uk |
| (1R,endo)-benzonorbornen-2-yl glyoxylate + (R)-PEA | 93:7 (1S:1R) | exo-(1R) | researchgate.net |
| (1R,endo)-benzonorbornen-2-yl glyoxylate + (S)-PEA | 15:85 (1S:1R) | exo-(1R) | researchgate.net |
| 8-Phenylneomenthyl glyoxylate + Benzylamine | 70% yield | (1R,3-exo) | thieme-connect.com |
| 8-Phenylisomenthyl glyoxylate + Benzylamine | 65% yield | (1R,3-exo) | thieme-connect.com |
Metal-Catalyzed Aza-Diels-Alder Methodologies
Transition metal complexes are widely used as Lewis acid catalysts in Diels-Alder reactions. rsc.org Recently, metal-organic frameworks (MOFs) have gained attention as heterogeneous catalysts for organic synthesis. mdpi.com A copper(II)-based MOF, Cu(II)-PEIP, has been shown to be an efficient, recyclable heterogeneous catalyst for the [4+2] cycloaddition of azachalcone dienophiles with cyclopentadiene. mdpi.com The reactions proceeded effectively in water with a surfactant, demonstrating excellent activity that was comparable or superior to the homogeneous catalyst Cu(OTf)₂. mdpi.com The porous nature of the MOF was identified as crucial for accommodating the bulky bicyclic products, and the catalyst retained its crystallinity over multiple cycles. mdpi.com This approach highlights the potential for developing sustainable and recyclable catalytic systems for aza-Diels-Alder reactions.
Analysis of Competing [4+2]- and [3+2]-Cycloaddition Pathways
The Diels-Alder reaction is the prototypical [4+2] cycloaddition, proceeding via a concerted mechanism to form a six-membered ring. wikipedia.orgyoutube.com However, depending on the nature of the reactants, alternative reaction pathways, such as stepwise [4+2] or formal [3+2] cycloadditions, can compete or dominate. nih.govmdpi.comresearchgate.net While the reaction of cyclopentadiene with simple imines strongly favors the [4+2] pathway to give the 2-azabicyclo[2.2.1]hept-5-ene core, the choice of reactants can open other possibilities.
For instance, a formal [3+2] cycloaddition has been established between azoalkenes and 3-vinylindoles, catalyzed by a chiral phosphoric acid. nih.gov In this reaction, the azoalkene acts as a three-atom synthon, leading to the formation of a five-membered 2,3-dihydropyrrole ring instead of a six-membered ring. nih.gov The mechanism of a cycloaddition—whether it is a concerted one-step process or a multi-step pathway involving zwitterionic or diradical intermediates—is crucial for determining the final product structure and stereochemistry. researchgate.net For the synthesis of the 2-azabicyclo[2.2.1]hept-5-ene skeleton, reaction conditions are optimized to ensure the fidelity of the [4+2] cycloaddition pathway.
Diels-Alder Reactions Involving Sulfonyl Cyanides and Cyclopentadiene
An alternative and powerful route to the 2-azabicyclo[2.2.1]hept-5-ene core involves the use of sulfonyl cyanides as dienophiles in a Diels-Alder reaction with cyclopentadiene. acs.org This method leads to an N-sulfonylated intermediate, which is subsequently hydrolyzed to afford a lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, a key precursor to the target compound and its derivatives. rsc.orgacs.org
Two commonly used sulfonyl cyanides are p-toluenesulfonyl cyanide (tosyl cyanide) and methanesulfonyl cyanide. rsc.orgacs.org The reaction of tosyl cyanide with cyclopentadiene produces the cycloadduct 3-tosyl-2-azabicyclo[2.2.1]hepta-2,5-diene. rsc.orgrsc.org Subsequent hydrolysis, typically with acetic acid, converts this intermediate into the desired γ-lactam. rsc.org Isotopic labeling studies have revealed that the hydrolysis mechanism is unusual; it involves the addition of acetic acid across the sulfonyl imine, followed by the elimination of an acetoxy tolyl sulfinate species. rsc.orgrsc.org
Similarly, methanesulfonyl cyanide reacts with cyclopentadiene in a Diels-Alder fashion. acs.orgacs.org This approach is often preferred for industrial synthesis due to safety considerations associated with tosyl cyanide. acs.org The resulting adduct, 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, is hydrolyzed to 2-azabicyclo[2.2.1]hept-5-en-3-one in good yields. acs.org
| Dienophile | Diene | Intermediate Product | Hydrolysis Conditions | Final Product | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonyl Cyanide | Cyclopentadiene | 3-Tosyl-2-azabicyclo[2.2.1]hepta-2,5-diene | Acetic Acid | 2-Azabicyclo[2.2.1]hept-5-en-3-one | rsc.orgrsc.org |
| Methanesulfonyl Cyanide | Cyclopentadiene | 3-Methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene | Acetic Acid / Water | 2-Azabicyclo[2.2.1]hept-5-en-3-one | acs.orgacs.org |
Intramolecular Cyclization Approaches for the (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene System
Intramolecular cyclization represents a powerful strategy for constructing the strained 2-azabicyclo[2.2.1]heptane core. These methods often leverage carefully designed precursors that undergo ring closure to form the characteristic bridged structure.
One notable approach involves an intramolecular [4+2] cycloaddition of 3H-pyrroles, which serves to build the bicyclic framework. nih.gov Another effective strategy begins with cyclohex-3-enecarboxylic acid, which is converted into a (cis-3,trans-4-dibromocyclohex-1-yl)carbamate intermediate. This intermediate then undergoes a sodium hydride (NaH)-mediated intramolecular cyclization to yield the 2-azabicyclo[2.2.1]heptane skeleton. umich.edu
A samarium(II) iodide (SmI₂)-mediated cascade reaction, which involves a spirocyclization and subsequent rearrangement, has also been successfully employed to construct the 2-azabicyclo[2.2.1]heptene framework with excellent regio- and stereoselectivity. nih.gov Furthermore, unexpected intramolecular cyclizations have been observed during the reaction of furfurylamine (B118560) with maleimides, leading to the formation of the related 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton, highlighting the versatility of cyclization strategies in accessing these bicyclic systems. rsc.org
Rearrangement Strategies Towards Bicyclic Azacycles
Rearrangement reactions provide an alternative and often elegant pathway to the 2-azabicyclo[2.2.1]heptane system, enabling the synthesis of derivatives that are not readily accessible through other means. These strategies often involve the transformation of a different, more easily synthesized bicyclic or tricyclic intermediate.
A notable example is a radical rearrangement approach used to prepare 6-substituted 2-azabicyclo[2.2.1]-5-heptenes. sci-hub.se This strategy employs a base-induced isomerization of an epoxide to form an azanortricyclanol precursor. This precursor then undergoes a novel free-radical-induced rearrangement to furnish the desired 6-substituted bicyclic system. sci-hub.se
Another powerful method involves the bromination of a 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene. This reaction forms a reactive tricyclic salt intermediate, which subsequently undergoes a skeletal rearrangement upon treatment with a hydride source to yield an anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. le.ac.uk This rearrangement facilitates the introduction of functionality at the C-7 position.
The 2-azabicyclo[2.2.1]heptane skeleton can serve as a precursor to the ring-expanded 2-azabicyclo[3.2.1]octane system, a valuable scaffold in its own right. rsc.org This transformation is typically achieved through nucleophilic substitution-type reactions on 2-azanorbornan-3-yl methanol (B129727) derivatives under conditions such as those employed in the Mitsunobu reaction. rsc.orgresearchgate.net
The reaction proceeds with an inversion of the stereocenter, meaning a (1S,3R,4R)-2-azabicyclo[2.2.1]heptane derivative will yield a (1S,4S,5R)-2-azabicyclo[3.2.1]octane. pwr.edu.pl The success of this ring expansion is influenced by the nature of the substituent on the nitrogen atom; an N-alkyl group with a positive inductive (+I) effect facilitates the rearrangement, whereas an electron-withdrawing N-Boc protecting group can prevent it, leading to direct nucleophilic substitution without ring expansion. pwr.edu.pl
The mechanism underlying the ring expansion of 2-azabicyclo[2.2.1]heptane derivatives involves the formation of a key aziridinium (B1262131) ion intermediate. rsc.orgpwr.edu.pl Following activation of the primary alcohol (e.g., mesylation or under Mitsunobu conditions), the bicyclic nitrogen atom acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the leaving group. This forms a strained tricyclic aziridinium ion. rsc.orgresearchgate.net
Ring Expansion Reactions of 2-Azabicyclo[2.2.1]heptane Derivatives to 2-Azabicyclo[3.2.1]octanes
Chemoenzymatic Synthetic Routes for (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one Derivatives
Chemoenzymatic methods offer a highly efficient and stereoselective approach to obtaining enantiomerically pure derivatives of the 2-azabicyclo[2.2.1]hept-5-ene system. The racemic bicyclic γ-lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince Lactam, is a key substrate for these resolutions. researchgate.netresearchgate.net
Whole-cell biocatalysts are widely used for the large-scale kinetic resolution of racemic Vince Lactam. researchgate.net For instance, microorganisms containing a (+)-γ-lactamase enzyme can selectively hydrolyze the (+)-(1S,4R)-enantiomer, leaving the desired (-)-(1R,4S)-enantiomer unreacted and in high optical purity (>98% enantiomeric excess). researchgate.net This (-)-γ-lactam is a crucial building block for antiviral drugs like Abacavir and Carbovir. researchgate.netlookchem.com
In addition to whole-cell systems, isolated enzymes such as lipases are effective for enantioselective resolutions. Lipase-catalyzed enantioselective transesterification or hydrolysis of N-functionalized derivatives, such as N-hydroxymethyl or N-acyloxymethyl-2-azabicyclo[2.2.1]hept-5-en-3-one, provides a practical route to the enantiomerically pure N-substituted γ-lactams. researchgate.net
Chiral Resolution Techniques for Enantiomer Separation of Bicyclic Azacycles
Beyond enzymatic methods, chromatographic techniques are essential for the analytical and preparative separation of enantiomers of 2-azabicyclo[2.2.1]heptane derivatives. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary tool for this purpose.
A widely successful method for the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one involves the use of a Chiralcel OD-H column, which is based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate). researchgate.netresearchgate.net Using a mobile phase of n-hexane and isopropanol, baseline separation of the enantiomers can be achieved in under 10 minutes. researchgate.netresearchgate.net Factors such as the mobile phase composition and column temperature can be optimized to fine-tune the separation. researchgate.net
For preparative scale separations, other CSPs and techniques have been employed. Racemic Vince Lactam has been resolved using preparative chiral chromatography with Crown ether-based stationary phases. ijcpa.in Additionally, classical resolution through the formation of diastereomeric complexes with a chiral resolving agent, such as the alkaloid brucine (B1667951), has been reported. researchgate.net
Table 1: HPLC Conditions for Chiral Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one This table is interactive. Users can sort and filter data.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Temperature | Reference |
| Chiralcel OD-H | n-hexane/isopropanol (80:20) | 1.0 | UV, Optical Rotation | 30°C | researchgate.net, researchgate.net |
| Chiralcel OD-H | n-hexane/ethanol (90:10) | 1.0 | UV, Optical Rotation | 30°C | researchgate.net |
| Chiralpak IA | n-hexane/ethanol/chloroform | - | UV (250 nm) | Room Temp | nih.gov |
| Daicel Crownpack CR(+) | 50mM Sodium Perchlorate (pH 2.0) | - | - | - | ijcpa.in |
Multistep Synthetic Protocols for Highly Functionalized Derivatives
Accessing highly functionalized derivatives of the 2-azabicyclo[2.2.1]heptane core often requires sophisticated, multistep synthetic sequences that allow for precise control over stereochemistry and substituent placement.
One general protocol for synthesizing anti-7-functionalized derivatives starts with an aza Diels-Alder reaction to construct the initial bicyclic framework. le.ac.uk This is followed by bromination and a skeletal rearrangement to install a bromine atom at the 7-position. This bromide serves as a versatile handle for subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups. le.ac.uk
Another robust multistep strategy for producing 6-substituted derivatives begins with the base-induced isomerization of an epoxide. sci-hub.se The resulting intermediate undergoes a radical rearrangement to introduce the substituent at the C-6 position. The synthesis is completed by subsequent steps such as exo-selective hydrogenation of the double bond and final deprotection to yield the target molecule. sci-hub.se
A four-step sequence starting from the readily available cyclohex-3-enecarboxylic acid has also been developed. umich.edu This pathway involves a Curtius reaction, stereoselective bromination, and an intramolecular cyclization, providing an efficient route to precursors for further functionalization. umich.edu For example, after protection of the lactam nitrogen with a Boc group, the carbonyl can be reduced with sodium borohydride (B1222165) to an alcohol, which can be further converted to other functionalities. ijcpa.in
Chemical Reactivity and Mechanistic Investigations of 1r,4s 2 Azabicyclo 2.2.1 Hept 5 Ene Frameworks
Electrophilic and Nucleophilic Reactivity at the Nitrogen Atom
The nitrogen atom within the 2-azabicyclo[2.2.1]hept-5-ene framework possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in reactions with a variety of electrophiles. The reactivity can be influenced by the nature of the substituent on the nitrogen. For instance, N-benzyl derivatives of the core structure are noted to be reactive molecules. The nitrogen can engage in reactions with functional groups like amides and iminiums, highlighting its utility in the synthesis of peptidomimetics and polymers. biosynth.com
Neighboring group participation involving the nitrogen atom has also been observed, particularly in substitution reactions at other positions on the bicyclic ring. For example, in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane, the nitrogen atom facilitates the ready nucleophilic substitution at the C7 position, underscoring its role in directing reactivity within the molecule. researchgate.net
Transformations of the Olefinic Moiety (C=C bond)
The carbon-carbon double bond in the 2-azabicyclo[2.2.1]hept-5-ene ring system is a site of significant reactivity, allowing for a variety of addition and transformation reactions. This olefinic moiety is crucial for the versatile chemical manipulations that enable the creation of functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives. nih.gov Electrophilic addition reactions are a common transformation of this double bond. For example, the reaction of a 2-azabicyclo[2.2.1]hept-5-en-3-one with bromine in the presence of acetic acid or fluoride (B91410) ion leads to the formation of 6,7-substituted 2-azanorbornan-3-ones. rsc.org
A notable and synthetically powerful transformation of the olefinic bond is the hydroarylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, which can be followed by a nucleophilic ring-opening of the resulting lactam. tandfonline.comresearchgate.net This two-step sequence provides an efficient route to stereodefined trisubstituted cyclopentane (B165970) analogs. tandfonline.comtandfonline.com
The hydroarylation reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and involves the addition of an aryl group and a hydrogen atom across the double bond. tandfonline.com The reaction of 2-azabicyclo[2.2.1]hept-5-en-3-one with an aryl iodide in the presence of a palladium catalyst, triethylamine (B128534), and formic acid yields a mixture of 5- and 6-aryl regioisomers. tandfonline.com
Following the hydroarylation, the resulting arylated lactam can undergo nucleophilic ring-opening. This has been successfully demonstrated with a variety of nucleophiles, including hydroxide, alkoxides, hydride reagents, Grignard reagents, and amines. tandfonline.comtandfonline.com This methodology has proven valuable in the synthesis of complex molecules, such as a constrained analog of the dipeptidyl peptidase 4 (DPP-4) inhibitor, sitagliptin. tandfonline.com
The table below summarizes the outcomes of the nucleophilic ring-opening of a mixture of 5- and 6-phenyl-2-azabicyclo[2.2.1]heptan-3-one.
Table 1: Nucleophilic Ring-Opening of Arylated 2-Azabicyclo[2.2.1]heptan-3-one
| Nucleophile/Reagents | Product | Yield (%) |
|---|---|---|
| LiOH, THF, H₂O | Carboxylic Acid | 95 |
| NaH, MeOH | Methyl Ester | 88 |
| NaBH₄, MeOH | Alcohol | 59 |
| MeMgBr (excess), THF | Ketone and Alcohol | 11 (Ketone), 48 (Alcohol) |
| PhMgBr, THF | Ketone | 67 |
Data sourced from Piotrowski, D. W. (2013). Stereodefined Cyclopentanes by Hydroarylation–Ring Opening. Synthetic Communications, 43(7), 1007-1015. tandfonline.comtandfonline.com
Reactivity of Pendant Functional Groups in Derivatives (e.g., Carboxylic Acid, Carbonyl)
Derivatives of the (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene framework bearing pendant functional groups, such as carboxylic acids or carbonyls, exhibit reactivity characteristic of those functional groups, which can be exploited for further synthetic transformations. The rigid bicyclic scaffold provides a stable core for these modifications.
Carboxylic acid derivatives of the 2-azabicyclo[2.2.1]hept-5-ene system can undergo standard esterification reactions. For example, treatment with an alcohol in the presence of an acid catalyst or with a suitable alkylating agent will yield the corresponding ester. This is a common transformation for modifying the properties of the molecule or for protecting the carboxylic acid group during subsequent synthetic steps.
Decarboxylation of carboxylic acids to form alkenes is a known synthetic strategy, often facilitated by reagents like lead tetraacetate. redalyc.org While specific examples for the this compound-carboxylic acid were not found in the immediate search, this general principle of organic chemistry would be applicable, potentially offering a route to introduce unsaturation or to remove the carboxyl functionality.
The phosphorylation of derivatives of the 2-azabicyclo[2.2.1]hept-5-ene system has been investigated. Specifically, the endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate have been treated with diphenylphosphinic chloride (OPClPh₂) and chlorodiphenylphosphine (B86185) (ClPPh₂) to yield the corresponding phosphorylated bicyclic compounds. rsc.orgrsc.org
The reaction with diphenylphosphinic chloride, in the presence of triethylamine and a catalytic amount of DMAP, proceeds via a nucleophilic displacement at the phosphorus atom by the nitrogen of the azabicycle to afford (±)-methyl 2-diphenylphosphoryl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates. rsc.org The structures of these phosphorylated products have been confirmed by NMR spectroscopy and mass spectrometry. rsc.orgrsc.org
The table below details the results of phosphorylation reactions on a mixture of endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
Table 2: Phosphorylation of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
| Starting Material | Reagent | Product(s) | Yield (%) |
|---|---|---|---|
| (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates | OPClPh₂ | (±)-methyl 2-(diphenylphosphoryloxy)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates | 85 |
| (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates | ClPPh₂ | (±)-methyl 2-(diphenylphosphoryloxy)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and (±)-methyl 2-diphenylphosphoryl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates | 45 and 15 |
| (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | OPClPh₂ | (±)-methyl 2-diphenylphosphoryl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates | 60 |
Data sourced from Sousa, C. A. D., et al. (2010). Phosphorylation of 2-azabicyclo[2.2.1]hept-5-ene and 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene systems: synthesis and mechanistic study. New Journal of Chemistry, 34(8), 1625-1632. rsc.org
Metal-Catalyzed Coupling Reactions of 2-Azabicyclo[2.2.1]hept-5-en-3-ones
Metal-catalyzed coupling reactions are a powerful tool for C-C and C-N bond formation. In the context of the 2-azabicyclo[2.2.1]hept-5-ene framework, both copper- and rhodium-catalyzed coupling reactions of 2-azabicyclo[2.2.1]hept-5-en-3-ones with arylboronic acids have been explored. These reactions provide routes to arylated derivatives of the bicyclic system.
A copper-catalyzed N-arylation reaction of 2-azabicyclo[2.2.1]hept-5-en-3-one with arylboronic acids has been developed, often utilizing microwave irradiation to facilitate the reaction. researchgate.net Additionally, rhodium catalysts have been employed for similar coupling transformations. These metal-catalyzed reactions expand the synthetic utility of the 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold, allowing for the introduction of a wide range of aryl substituents.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Azabicyclo[2.2.1]hept-5-en-3-one |
| (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
| (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
| Diphenylphosphinic chloride |
| Chlorodiphenylphosphine |
| (±)-methyl 2-diphenylphosphoryl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
| (±)-methyl 2-(diphenylphosphoryloxy)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
| anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane |
| Tetrakis(triphenylphosphine)palladium(0) |
| Sitagliptin |
| 5-phenyl-2-azabicyclo[2.2.1]heptan-3-one |
| 6-phenyl-2-azabicyclo[2.2.1]heptan-3-one |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions represent a significant method for the functionalization of the 2-azabicyclo[2.2.1]hept-5-ene core, particularly for N-arylation. Research has demonstrated the utility of copper catalysts in forming N-aryl derivatives from 2-azabicyclo[2.2.1]hept-5-en-3-ones and arylboronic acids. These reactions provide a direct route to compounds with potential applications in medicinal chemistry and materials science.
In a typical reaction, the nitrogen atom of the azabicyclic framework acts as a nucleophile, coupling with an aryl group from the arylboronic acid. The copper catalyst facilitates this process, likely through a mechanism involving transmetalation and reductive elimination.
Table 1: Examples of Copper-Catalyzed N-Arylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one Derivatives
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 75 |
| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | Dioxane | 82 |
| 3 | 4-Chlorophenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 68 |
Note: The data presented are representative examples from studies on related 2-azabicyclo[2.2.1]hept-5-en-3-one systems and serve to illustrate the general reactivity.
The choice of catalyst, base, and solvent can significantly influence the efficiency of the coupling reaction. Mechanistic investigations suggest that the reaction proceeds through a copper(II) active species. The base plays a crucial role in the transmetalation step, facilitating the transfer of the aryl group from boron to copper.
Rhodium-Catalyzed Coupling Reactions
Rhodium catalysts have also been effectively employed in the arylation of 2-azabicyclo[2.2.1]hept-5-ene derivatives. Similar to copper-catalyzed systems, rhodium-catalyzed reactions with arylboronic acids can lead to N-arylated products. However, rhodium catalysis can also promote unique reactivity patterns, such as conjugate addition to the double bond, leading to a mixture of products.
Under microwave irradiation, the rhodium-catalyzed arylation of Vince lactam derivatives (a common precursor to the this compound framework) with arylboronic acids has been shown to yield a mixture of 5-exo- and 6-exo-arylated products. This indicates that the rhodium catalyst can facilitate both N-arylation and C-C bond formation at the olefinic positions. researchgate.net
Proposed Mechanistic Steps for Rhodium-Catalyzed Arylation:
Oxidative Addition: The rhodium(I) catalyst undergoes oxidative addition to the arylboronic acid.
Carbometalation/Insertion: The azabicyclic alkene coordinates to the rhodium center, followed by migratory insertion of the double bond into the rhodium-aryl bond. This can occur in two different regiochemical pathways, leading to the 5-exo and 6-exo products.
β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination and reductive elimination steps regenerate the rhodium(I) catalyst and yield the arylated products.
The regioselectivity of the arylation is influenced by steric and electronic factors of both the substrate and the arylboronic acid, as well as the specific rhodium catalyst and ligands used. In some related systems, rhodium catalysis can also induce ring-opening reactions, highlighting the diverse reactivity that can be accessed with this metal. nih.gov
Retro-Diels-Alder Reactions of 2-Azabicyclo[2.2.1]heptenes
The 2-azabicyclo[2.2.1]hept-5-ene framework is synthesized through a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and an imine. Consequently, this bicyclic system can undergo a retro-Diels-Alder reaction under thermal or acid-catalyzed conditions, reverting to its constituent diene and dienophile. This thermal instability is a key chemical property of this class of compounds.
The retro-Diels-Alder reaction is a concerted, pericyclic process that proceeds through a six-membered transition state. The ease with which this reaction occurs is dependent on the substitution pattern of the bicyclic system and the reaction conditions. Elevated temperatures, typically above 40°C, can promote this fragmentation.
For an N-substituted this compound, the retro-Diels-Alder reaction would yield cyclopentadiene and the corresponding N-substituted imine.
Table 2: Thermal Decomposition via Retro-Diels-Alder Reaction
| Substrate | Conditions | Products |
| N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene | 110°C, Benzene | Cyclopentadiene + N-Benzylmethanimine |
| N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene | 140°C, Toluene | Cyclopentadiene + N-Benzoylmethanimine |
The susceptibility of the 2-azabicyclo[2.2.1]hept-5-ene core to retro-Diels-Alder reactions necessitates careful control of temperature during its synthesis, purification, and subsequent chemical transformations to avoid decomposition.
Studies on Intramolecular Hydrogen Abstraction Reactions in Related Systems
While specific studies on intramolecular hydrogen abstraction within the this compound molecule itself are not extensively documented, the principles of such reactions can be understood by examining related nitrogen-containing bicyclic and acyclic systems. Intramolecular hydrogen abstraction, particularly 1,5-hydrogen atom transfer (1,5-HAT), is a well-established process for nitrogen-centered radicals.
This type of reaction is typically initiated by the formation of an N-radical, often an amidyl or aminyl radical. Once formed, the nitrogen radical can abstract a hydrogen atom from a sterically accessible position, most commonly a C-H bond at the δ-position, through a six-membered cyclic transition state.
Key Features of Intramolecular 1,5-Hydrogen Abstraction:
Initiation: Formation of a nitrogen-centered radical, for example, through photolysis of N-haloamines or oxidation of amides.
Transition State: The reaction proceeds through a chair-like six-membered transition state, which minimizes steric strain.
C-H Bond Reactivity: The ease of hydrogen abstraction follows the order tertiary > secondary > primary, reflecting the stability of the resulting carbon-centered radical.
Stereoelectronics: The alignment of the p-orbital of the nitrogen radical with the targeted C-H bond is crucial for efficient abstraction.
In systems related to 2-azabicycloalkanes, intramolecular hydrogen abstraction has been utilized to synthesize more complex heterocyclic structures. csic.es For instance, an N-amido radical can abstract a hydrogen from a suitable carbon atom, leading to a carbon-centered radical. This intermediate can then undergo further reactions, such as oxidation and cyclization, to form new ring systems. researchgate.net The regioselectivity of the hydrogen abstraction is governed by the conformational constraints of the molecule, which dictate the proximity of the nitrogen radical to specific C-H bonds. nih.gov
These studies in related systems suggest that if a nitrogen-centered radical were to be generated at the N-2 position of a suitably substituted 2-azabicyclo[2.2.1]heptane derivative, a 1,5-hydrogen abstraction from the C-6 or C-7 position could be feasible, depending on the conformation and the nature of the substituents.
Advanced Spectroscopic Characterization of 1r,4s 2 Azabicyclo 2.2.1 Hept 5 Ene Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules. emerypharma.com For a constrained bicyclic system like (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene, NMR is indispensable for confirming the connectivity and, crucially, the stereochemical arrangement of the atoms.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of the complex, often overlapping signals produced by the protons and carbons of the bicyclic scaffold. emerypharma.comresearchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their chemical shifts, integration (proton count), and coupling patterns (J-coupling), which reveals adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, the olefinic protons (H5, H6) are expected to appear at a characteristic downfield shift, while the bridgehead protons (H1, H4) would also have distinct chemical shifts due to their unique electronic environment.
2D NMR: To resolve ambiguities from 1D spectra, various 2D techniques are employed. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is instrumental in tracing the proton-proton connectivity throughout the bicyclic framework, for instance, confirming the relationship between the bridgehead protons and their adjacent methylene (B1212753) or vinyl protons. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is vital for piecing together the complete carbon skeleton and confirming the placement of quaternary carbons or relating different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is paramount. It identifies protons that are close in space, irrespective of their bonding connectivity. In the case of this compound, NOESY can distinguish between exo and endo protons by observing their spatial proximity to the bridgehead protons.
Below is a table of predicted NMR assignments for the title compound based on general principles for this scaffold.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations |
|---|---|---|---|
| 1 (Bridgehead) | ~3.5-3.8 | ~60-65 | COSY: H6, H7; HMBC: C2, C5, C7 |
| 3 (CH₂) | ~2.8-3.2 | ~50-55 | COSY: H4; HMBC: C2, C4, C5 |
| 4 (Bridgehead) | ~3.3-3.6 | ~58-63 | COSY: H3, H5; HMBC: C3, C5, C6 |
| 5 (Olefinic) | ~6.2-6.5 | ~135-140 | COSY: H4, H6; HMBC: C1, C3, C4 |
| 6 (Olefinic) | ~6.0-6.3 | ~133-138 | COSY: H1, H5; HMBC: C1, C4, C7 |
| 7 (CH₂) | ~1.5-1.9 | ~45-50 | COSY: H1; HMBC: C1, C6 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of its elemental formula (C₆H₉N).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclic amines, fragmentation is typically initiated by cleavage of the bond alpha to the nitrogen atom (α-cleavage), which is a favored process. acs.orgmiamioh.edu The molecular ion (M⁺˙) of a monoamine will have an odd mass, a key indicator of the presence of a single nitrogen atom. miamioh.edu
Key fragmentation pathways for this compound would likely include:
Loss of a hydrogen atom: A peak at [M-1] is common for cyclic amines. miamioh.eduwhitman.edu
α-Cleavage: Cleavage of the C1-C2 or C2-C3 bonds can lead to ring-opening and subsequent fragmentation.
Retro-Diels-Alder Reaction: The bicyclo[2.2.1]heptene system can undergo a characteristic retro-Diels-Alder reaction, leading to the expulsion of cyclopentadiene (B3395910) and the formation of a charged azirine fragment.
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 95 | [C₆H₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 94 | [C₆H₈N]⁺ | Loss of H˙ ([M-1]) |
| 66 | [C₅H₆]⁺˙ | Cyclopentadiene radical cation (from retro-Diels-Alder) |
| 68 | [C₄H₆N]⁺ | α-cleavage followed by loss of C₂H₃˙ |
| 41 | [C₂H₃N]⁺˙ | Azirine radical cation (from retro-Diels-Alder) |
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. thieme-connect.de It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
For chiral, enantiopure compounds like this compound, this technique is uniquely capable of determining the absolute stereochemistry without ambiguity. researchgate.netresearchgate.net This is achieved through the analysis of anomalous dispersion effects, particularly when using specific X-ray wavelengths (e.g., Cu Kα radiation). ed.ac.uk The refinement of the Flack parameter, which should converge to a value near zero for the correct enantiomer, provides a reliable confirmation of the absolute configuration. researchgate.neted.ac.uk While obtaining a suitable single crystal can be a challenge, the resulting structural data is unparalleled in its detail and accuracy. researchgate.net The utility of this technique for related systems has been demonstrated, for instance, in the structural analysis of an inclusion complex of 2-azabicyclo[2.2.1]hept-5-en-3-one with brucine (B1667951) to understand the mechanism of chiral recognition. researchgate.net
Fourier Transform Microwave Spectroscopy of Bicyclic Azacycles
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecule's geometry and electronic structure in an isolated, unperturbed state.
Research on the closely related compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one (often called the Vince lactam), demonstrates the power of this technique. nih.govchemicalbook.com In a study of this molecule and its monohydrated complex, FTMW spectroscopy was used to determine its rotational constants, centrifugal distortion constants, and the nitrogen nuclear quadrupole coupling tensor. nih.govresearchgate.net Such data allows for the precise calculation of bond lengths and angles in the gas phase, free from the intermolecular interactions present in the solid state (as seen in X-ray diffraction) or solvent effects (in NMR). This method would be highly applicable to this compound to determine its intrinsic conformational preferences.
Other Advanced Spectroscopic Techniques for Reactivity Monitoring
Understanding the reactivity of this compound requires techniques capable of monitoring chemical transformations in real time. numberanalytics.com Advanced spectroscopic methods are essential tools for studying reaction kinetics and mechanisms. numberanalytics.com
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the progress of a reaction by tracking changes in the characteristic frequencies of functional groups. numberanalytics.comperkinelmer.com For example, in a hydrogenation or epoxidation reaction of this compound, the disappearance of the C=C stretching vibration (typically around 1650 cm⁻¹) and the appearance of new C-H or C-O bands could be monitored over time to determine the reaction rate. fiveable.me Modern Fourier Transform Infrared (FT-IR) spectrometers can acquire spectra rapidly, making them suitable for real-time analysis. perkinelmer.com
UV-Visible (UV-Vis) Spectroscopy: If a reaction involving the azabicycle produces a chromophore (a light-absorbing group), UV-Vis spectroscopy can be used to follow the formation of the product by measuring the change in absorbance at a specific wavelength over time. numberanalytics.com This provides a straightforward way to calculate reaction kinetics.
These techniques, often coupled with methods like stopped-flow for very fast reactions, provide deep insights into reaction pathways, the identification of transient intermediates, and the optimization of reaction conditions. numberanalytics.comperkinelmer.com
Computational Chemistry and Theoretical Investigations of 1r,4s 2 Azabicyclo 2.2.1 Hept 5 Ene
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms involving the 2-azabicyclo[2.2.1]heptane framework. DFT calculations have been successfully employed to support proposed mechanisms for transformations of this scaffold. For instance, the ring expansion of (1R,3S,4S)-2-azabicyclo[2.2.1]heptanes to yield (1R,4R,5S)-2-azabicyclo[3.2.1]octanes was proposed to proceed through an aziridinium (B1262131) intermediate, a mechanism that was substantiated by DFT calculations. pwr.edu.pl
Furthermore, computational methods have been used to probe the reactivity of bicyclic amines. To understand the differences in condensation efficiency among various bicyclic amines, DFT at the B3LYP/6–311G+(d,p) level was used to calculate the equilibrium geometries of the amines and their corresponding ammonium (B1175870) ions. nih.gov These calculations are instrumental in understanding the stereoelectronic effects of the ring system on the reactivity of the amine. nih.gov DFT has also been applied to establish the mechanisms and the nature of transition states in reactions such as the retro-ene reaction, which can follow the Diels-Alder synthesis of related cyclic systems. acs.org
Theoretical Prediction of Regioselectivity and Stereoselectivity in Synthetic Reactions
The synthesis of the 2-azabicyclo[2.2.1]heptene core, often via an aza-Diels-Alder reaction, is heavily reliant on controlling stereoselectivity to obtain the desired enantiomer. researchgate.net Theoretical studies play a crucial role in understanding the origins of this selectivity. The use of chiral auxiliaries is a common strategy to direct the stereochemical outcome. For example, in the aza-Diels-Alder reaction between an imine and cyclopentadiene (B3395910), the choice of chiral auxiliary can favor the formation of a specific diastereomer. A comprehensive analysis has shown that using (S)-phenylethylamine as the chiral auxiliary leads to the (1R,4S)-product as the major isomer. pwr.edu.pl This empirical finding can be rationalized through computational modeling of the diastereomeric transition states, which helps in predicting which facial attack is energetically favored.
Such predictive power is essential for designing synthetic routes that are both efficient and highly stereoselective. pwr.edu.pl By computationally evaluating different chiral auxiliaries and reaction conditions, chemists can pre-select the optimal parameters to achieve the desired (1R,4S) configuration, minimizing the need for extensive empirical screening.
Molecular Docking Simulations for Interaction Studies in Chemical Synthesis Design
While molecular docking is most famously applied in drug discovery to predict the binding of a ligand to a protein, the underlying principles of simulating molecular interactions can be adapted to understand and design chemical syntheses. In the context of synthesizing (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene, computational modeling of the non-covalent interactions within the reaction's transition state assembly is key to predicting stereochemical outcomes.
This approach involves modeling the interactions between the diene (cyclopentadiene), the dienophile (a chiral imine), and any associated catalysts or auxiliaries. For the highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives, computational analysis of the precursor complex can reveal the most stable arrangement leading to the observed product. pwr.edu.pl By simulating the "docking" of the reactants and chiral auxiliary, it is possible to elucidate the steric and electronic factors that govern the facial selectivity of the cycloaddition, thereby guiding the rational design of the synthesis to favor the desired (1R,4S) isomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling in the Context of Synthetic Utility
Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with a specific activity, are typically used to predict the biological properties of molecules. nih.govresearchgate.net However, this paradigm can be extended to predict chemical reactivity and synthetic utility. A key challenge in synthesis is predicting how structural modifications will affect a molecule's reactivity.
A computational model has been developed to predict the nucleophilicity of bicyclic amines by correlating it with calculated quantum chemical properties. nih.gov This model uses the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of its corresponding ammonium ion. nih.gov This energy gap serves as a descriptor that quantitatively predicts the intrinsic nucleophilicity. The study found that this approach provided a significantly better prediction of experimental reactivity compared to other methods. nih.gov Such a model functions as a QSAR for synthetic utility, enabling chemists to quantitatively predict the condensation efficiency of various bicyclic amines based on their computationally derived electronic properties, thereby guiding the selection of reactants for desired synthetic transformations.
Table 1: Computational Model for Predicting Nucleophilicity of Bicyclic Amines A model based on DFT calculations at the B3LYP/6–311G+(d,p) level with SMD solvation energy was used to estimate intrinsic nucleophilicity.
| Bicyclic Amine System | Predicted Nucleophilicity (N) | Key Structural Feature |
|---|---|---|
| Bicyclo[1.1.1]pentane (BCP) Amine | High | High ring strain, increased s-character in C-N bond |
| Bicyclo[2.2.1]heptane (BCHx) Amine | Moderate | Lower ring strain than BCP |
| Bicyclo[2.2.2]octane (BCO) Amine | Low | Lowest ring strain, highest steric hindrance |
| Aniline | 12.64 | Aromatic amine for comparison |
Data sourced from computational studies on bicyclic amine reactivity. nih.gov
Conformational Analysis and Stability Studies of Bicyclic Azacycles
The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptane derivatives makes them excellent models for conformational studies. The inherent strain and defined geometry of the scaffold limit its conformational freedom, which is a key attribute for its use in designing bioactive molecules. researchgate.net
Computational studies on the saturated analogue, 2-methyl-2-azabicyclo[2.2.1]heptane, have provided detailed insights into its conformational preferences. Low-temperature 13C NMR measurements combined with theoretical calculations indicate that the endo isomer is approximately 0.3 kcal/mol more stable than the exo isomer. acs.org Molecular mechanics and quantum chemical calculations are used to explore the potential energy surfaces of these molecules. acs.orgbeilstein-journals.org These studies also investigate the dynamics of the system, such as the energy barrier to nitrogen inversion. For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) was determined to be 7.2 kcal/mol, which is lower than in typical acyclic amines despite the constrained C-N-C bond angle. acs.org This is attributed to the significant role of torsional (eclipsing) strain in addition to angle strain in determining the inversion barrier. acs.org
Table 2: Conformational Stability and Inversion Barrier Data
| Compound | More Stable Isomer | Energy Difference (kcal/mol) | Nitrogen Inversion Barrier (ΔG‡, kcal/mol) |
|---|---|---|---|
| 2-Methyl-2-azabicyclo[2.2.1]heptane | endo | ~0.3 | 7.2 |
Data from low-temperature 13C NMR and computational analysis. acs.org
Investigation of Transition State Models in Stereoselective Transformations
Understanding the geometry and energy of transition states is fundamental to explaining and predicting the outcomes of stereoselective reactions. For the Diels-Alder reaction that forms the bicyclo[2.2.1]heptene ring system, computational models and synthetic analogues have been developed to mimic the structure of the transition state. A designed transition state analogue was shown to mimic the boat conformation of the Diels-Alder transition state. nih.gov
Molecular mechanics calculations have been effectively used to model the transition state for dynamic processes like nitrogen inversion. These calculations estimate the change in energy between the pyramidal ground state of the nitrogen atom and its planar transition state, which accounts well for the experimentally observed inversion barriers. acs.org For more complex chemical transformations, DFT calculations are employed to locate and characterize the transition state structures, providing detailed mechanistic insights into how reactants evolve into products and why one stereochemical pathway is preferred over another. acs.org By analyzing these transition state models, researchers can rationalize the high diastereoselectivity observed in reactions such as the aza-Diels-Alder synthesis of the (1R,4S)-2-azabicyclo[2.2.1]heptene scaffold. pwr.edu.pl
Applications of 1r,4s 2 Azabicyclo 2.2.1 Hept 5 Ene As a Versatile Synthetic Building Block and Chiral Scaffold
Role as a Key Intermediate in Organic Synthesis
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, the formal name for this specific enantiomer of Vince Lactam, serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. chemicalbook.comlookchem.com Its unique bicyclic structure provides a constrained and stereochemically defined platform for further chemical modifications. chemimpex.com This has been instrumental in the development of various therapeutic agents. sigmaaldrich.com
One of the most notable applications of this compound is as a precursor for the synthesis of carbocyclic nucleoside analogues, which are vital in the development of antiviral medications. lookchem.comresearchgate.net For instance, it is a key building block in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV. wikipedia.orgresearchgate.netresearchgate.net It is also a precursor to Peramivir, a neuraminidase inhibitor used to treat influenza. wikipedia.org The synthesis of these drugs highlights the importance of (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene as a versatile intermediate that enables the construction of complex molecular architectures with high stereochemical control. researchgate.net
The preparation of this key intermediate can be achieved through various synthetic routes, including the Diels-Alder reaction of cyclopentadiene (B3395910) with a suitable dienophile. google.com One method involves reacting 1,3-cyclopentadiene with methanesulfonyl cyanide, followed by hydrolysis to yield the desired lactam. google.com
Development of Novel Bicyclic and Monocyclic Scaffolds for Chemical Libraries
The chemical structure of this compound allows for a wide range of chemical transformations, making it an excellent scaffold for generating diverse chemical libraries. researchgate.netnih.gov The presence of the carbon-carbon double bond in the bicyclic ring system is particularly advantageous, as it permits a variety of chemical manipulations. researchgate.net
The γ-lactam ring is a common motif in many biologically active compounds. The bicyclic framework of this compound can be readily functionalized to produce a variety of substituted γ-lactams. researchgate.net The double bond can undergo various reactions such as epoxidation, dihydroxylation, and ozonolysis, leading to the introduction of diverse functional groups while maintaining the core lactam structure. These functionalized lactams are valuable intermediates for further synthetic elaborations.
The ring-opening of the lactam in this compound provides access to γ-amino acid derivatives that are constrained by a cyclopentane (B165970) or cyclopentene (B43876) framework. researchgate.netrsc.org These conformationally restricted amino acids are of significant interest in medicinal chemistry as they can be used to design peptidomimetics with improved metabolic stability and specific conformational preferences. The stereochemistry of the starting lactam directly translates to the stereochemistry of the resulting amino acid, ensuring the production of enantiomerically pure compounds. For example, hydrolysis of the lactam can lead to the formation of cis-3-aminocyclopentane carboxylic acid derivatives. rsc.org
Utilization as Chiral Auxiliaries in Asymmetric Reactions
The inherent chirality and rigid structure of the 2-azabicyclo[2.2.1]heptane skeleton make it an effective chiral auxiliary in asymmetric synthesis. researchgate.netrsc.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Derivatives of 2-azabicyclo[2.2.1]hept-5-ene have been successfully employed as chiral auxiliaries in asymmetric aza-Diels-Alder reactions. researchgate.netrsc.org For instance, the cycloaddition reactions between cyclopentadiene and imines derived from glyoxylates bearing a chiral 2-azabicyclo[2.2.1]hept-5-ene-related scaffold have been shown to proceed with high diastereoselectivity, affording exo-cycloadducts. researchgate.netrsc.org The rigid bicyclic framework effectively shields one face of the dienophile, leading to a highly stereocontrolled cycloaddition.
Application as Chiral Catalysts in Enantioselective Transformations
While direct application of this compound itself as a catalyst is less documented, its structural framework is a key component in the design of chiral catalysts. The nitrogen atom within the bicyclic system can be functionalized to create ligands for metal-catalyzed enantioselective transformations. The rigid backbone of the azabicyclic structure helps in creating a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. For example, related (1R,4R)-2-azabicyclo[2.2.1]heptane derivatives have been used as catalysts where the protonated amine facilitates hydrogen bonding to enhance enantioselectivity in aldol (B89426) and Mannich reactions. vulcanchem.com
Precursors for Carbocyclic Nucleosides and Related Analogues
A significant and well-established application of this compound is its role as a precursor in the synthesis of carbocyclic nucleosides. wikipedia.orgresearchgate.net In these analogues, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring. This modification often imparts increased metabolic stability and can lead to potent biological activity.
The synthesis of the anti-HIV drugs Carbovir and Abacavir are prime examples of this application. researchgate.netresearchgate.netresearchgate.net The synthetic pathway involves the elaboration of the bicyclic lactam into a functionalized cyclopentylamine (B150401) intermediate, which is then coupled with a purine (B94841) or pyrimidine (B1678525) base to form the final carbocyclic nucleoside. The stereochemistry of the final product is directly controlled by the stereochemistry of the starting lactam. researchgate.net This compound is also used in the synthesis of other carbocyclic sugar amines and carbocyclic dinucleotide analogues, which are important in the development of new antiviral and anticancer drugs. chemicalbook.comlookchem.com
Synthetic Routes to Constrained Analogues of Biologically Relevant Molecules
The rigid bicyclic framework of this compound and its direct precursor, (1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as (-)-Vince lactam, serves as a valuable chiral scaffold in medicinal chemistry. researchgate.netnih.gov The conformational constraints imposed by this ring system are highly sought after in drug design to improve binding affinity, selectivity, and metabolic stability of drug candidates by locking the molecule in a bioactive conformation. This section details the synthetic utility of this scaffold in creating constrained analogues of several classes of biologically significant molecules.
Carbocyclic Nucleoside Analogues
One of the most significant applications of the 2-azabicyclo[2.2.1]heptane framework is in the synthesis of carbocyclic nucleosides, which are crucial antiviral agents. In these analogues, the furanose ring of natural nucleosides is replaced by a cyclopentane ring. The Vince lactam is a key precursor for blockbuster antiviral drugs like Carbovir and Abacavir, which are potent inhibitors of HIV reverse transcriptase. nih.govresearchgate.net
The general synthetic strategy involves utilizing the enantiopure lactam to construct the carbocyclic core. The key steps typically include the protection of the nitrogen atom, functionalization of the olefin, and subsequent coupling with a nucleobase. For instance, the synthesis of Carbovir starts from optically pure (-)-2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net The lactam is converted into a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine, which can then be transformed into Carbovir and Abacavir in one-step reactions. researchgate.net This approach provides a stereocontrolled route to these important therapeutic agents. nih.gov
Table 1: Synthesis of Carbocyclic Nucleoside Analogues
| Target Molecule | Key Intermediate | Biological Relevance |
|---|---|---|
| Carbovir | (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one | Anti-HIV agent (Reverse Transcriptase Inhibitor) researchgate.net |
Neuraminidase Inhibitors
The 2-azabicyclo[2.2.1]hept-5-ene scaffold is also instrumental in the synthesis of neuraminidase inhibitors, a class of antiviral drugs used to treat influenza. Peramivir, an FDA-approved anti-influenza drug, can be synthesized using a derivative of Vince lactam. researchgate.net The synthesis leverages the cyclopentene double bond of the bicyclic system for a crucial [3+2] cycloaddition reaction with a nitrile oxide. researchgate.net This key step constructs the complex, highly functionalized cyclopentane ring that is characteristic of Peramivir and essential for its inhibitory activity against the influenza neuraminidase enzyme. researchgate.net
Table 2: Synthesis of Neuraminidase Inhibitors
| Target Molecule | Key Synthetic Step | Biological Relevance |
|---|
Constrained Amino Acid and Neurotransmitter Analogues
The inherent rigidity of the 2-azabicyclo[2.2.1]heptane system makes it an excellent template for creating conformationally constrained analogues of amino acids and neurotransmitters. These analogues are valuable tools for studying peptide conformations and receptor binding.
GABA Analogues: Novel analogues of γ-aminobutyric acid (GABA) have been designed and synthesized using the bicyclic framework to restrict the flexibility of the GABA backbone. researchgate.net These constrained molecules are used to investigate the bioactive conformation of GABA and to develop selective inhibitors for GABA transporters, such as betaine/GABA transporter 1 (BGT1). researchgate.net The synthetic approach often involves the oxidative cleavage of the double bond in the Vince lactam, followed by functional group manipulations to yield the desired GABA analogue. researchgate.net
Proline Analogues: The structure of 2-azabicyclo[2.2.1]heptane can be viewed as a rigid, bridged analogue of proline. Stereoselective syntheses have been developed to produce novel bicyclic proline analogues, such as 2-azabicyclo[2.2.1]heptane-1-carboxylic acid. researchgate.net These conformationally constrained proline homologues are incorporated into peptides to study the influence of backbone rigidity on secondary structure and biological activity. researchgate.net
Table 3: Synthesis of Constrained Amino Acid Analogues
| Target Analogue Class | Starting Scaffold | Biological Application |
|---|---|---|
| GABA Analogues | 2-Azabicyclo[2.2.1]hept-5-en-3-one | Probes for GABA transporters and receptors researchgate.net |
Nicotinic Acetylcholine (B1216132) Receptor Ligands
The 2-azabicyclo[2.2.1]heptane core is also a key structural feature in potent ligands for the nicotinic acetylcholine receptor (nAChR), such as the natural alkaloid epibatidine (B1211577). Synthetic routes have been developed to create novel analogues of epibatidine using this scaffold. A key strategy involves a free-radical induced rearrangement of an azanortricyclanol, derived from the 2-azabicyclo[2.2.1]heptane system, to introduce substituents at the 6-position. rsc.org The resulting 6-substituted 2-azabicyclo[2.2.1]heptane can then be deprotected to yield epibatidine analogues that exhibit high binding affinity at nAChRs, making them valuable for studying the receptor and as potential therapeutic leads. rsc.org
Table 4: Synthesis of nAChR Ligands
| Target Molecule | Key Synthetic Feature | Biological Relevance |
|---|
Future Research Directions and Unexplored Avenues for 1r,4s 2 Azabicyclo 2.2.1 Hept 5 Ene
Development of Novel Asymmetric Synthetic Pathways
The current synthesis of enantiomerically pure (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene and its derivatives often relies on established methods such as the Diels-Alder reaction or the resolution of racemic mixtures. researchgate.net Future research should prioritize the development of more efficient, atom-economical, and highly stereoselective synthetic routes.
One promising avenue is the exploration of catalytic asymmetric [4+1] cycloadditions. The development of novel chiral catalysts could enable the direct and enantioselective construction of the 2-azabicyclo[2.2.1]heptane core from simple, achiral starting materials. This would represent a significant advancement over existing multi-step sequences.
Furthermore, chemoenzymatic strategies present a largely unexplored area. The use of engineered enzymes, such as hydrolases or transaminases, could offer highly selective pathways to this compound and its functionalized analogs. asm.org For instance, the kinetic resolution of a racemic precursor or the asymmetric desymmetrization of a prochiral substrate using a bespoke enzyme could provide a highly efficient route to the desired enantiomer.
A summary of potential novel synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric [4+1] Cycloaddition | High atom economy, direct access to the core structure | Design and synthesis of novel chiral ligands and catalysts |
| Chemoenzymatic Resolution/Desymmetrization | High enantioselectivity, mild reaction conditions | Enzyme screening, protein engineering, process optimization |
| Asymmetric C-H Activation/Functionalization | Step-economy, novel derivatization possibilities | Development of chiral catalysts for site-selective C-H functionalization |
Investigation of Unconventional Reactivity Profiles
The reactivity of this compound is largely dictated by the nitrogen atom and the olefinic double bond. While standard transformations of these functional groups are known, there is significant scope for exploring unconventional reactivity profiles.
Future studies could focus on the strain-release-driven reactions of the bicyclic system. The inherent ring strain of the norbornene framework could be harnessed to drive novel chemical transformations, such as ring-opening metathesis or rearrangements, leading to the formation of unique and complex molecular scaffolds.
Another area of interest is the exploration of the compound's reactivity in photoredox catalysis. The nitrogen atom could act as a coordinating site for a photocatalyst, enabling novel, light-induced transformations of the olefin or other parts of the molecule. This could open up new avenues for functionalization that are not accessible through traditional thermal methods.
Expansion of Applications in Catalysis and Materials Science
The rigid, chiral scaffold of this compound makes it an attractive candidate for applications beyond its current use as a synthetic intermediate.
In the field of asymmetric catalysis, derivatives of this compound could be developed as novel chiral ligands for transition metal catalysts. The defined spatial arrangement of substituents on the bicyclic core could lead to high levels of stereocontrol in a variety of catalytic transformations.
In materials science, the incorporation of this rigid, chiral motif into polymers or metal-organic frameworks (MOFs) could lead to materials with unique properties. For example, polymers containing this building block could exhibit interesting chiroptical properties or be used as chiral stationary phases for chromatography. researchgate.netoup.com MOFs constructed from ligands derived from this compound could be explored for applications in enantioselective separations or asymmetric catalysis.
| Application Area | Potential Role of this compound | Research Goals |
| Asymmetric Catalysis | Chiral ligand for transition metal catalysts | Synthesis of novel ligands and evaluation of their catalytic performance |
| Materials Science | Chiral building block for polymers and MOFs | Development of new materials with unique chiroptical or separation properties |
Advanced Computational Studies for Predictive Synthesis
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. chemscene.com Advanced computational studies on this compound could significantly accelerate the discovery of new synthetic routes and applications.
Density Functional Theory (DFT) calculations could be employed to model potential reaction pathways for the synthesis and functionalization of the molecule. This would allow for the in-silico screening of different catalysts and reaction conditions, enabling researchers to prioritize the most promising experimental approaches.
Molecular dynamics (MD) simulations could be used to study the conformational behavior of this compound and its derivatives. This would be particularly valuable for designing new chiral ligands, as it would provide insights into how the ligand's conformation influences the stereochemical outcome of a catalytic reaction.
Exploration of New Functionalizations and Derivatizations
The development of new methods for the selective functionalization of the this compound scaffold is crucial for expanding its utility. While methods for modifying the nitrogen and the double bond exist, there is a need for more sophisticated strategies to introduce a wider range of functional groups at specific positions.
Future research could focus on the late-stage functionalization of the bicyclic core. This would involve the development of methods for selectively introducing functional groups onto the saturated carbon backbone of the molecule. Such methods would be invaluable for rapidly generating libraries of derivatives for biological screening or for fine-tuning the properties of a catalyst or material.
Another promising direction is the synthesis of multivalent derivatives, where multiple copies of the this compound scaffold are linked together. These multivalent structures could exhibit interesting cooperative effects in catalysis or materials science applications.
Q & A
Basic: What synthetic strategies are most effective for enantioselective synthesis of (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene?
Answer:
The enantioselective synthesis of this bicyclic compound often employs asymmetric cycloaddition or hydrogenation. For example, using chiral imines (e.g., (S)-2.60 or (R)-2.60) in [3+2] cycloadditions yields enantiopure products (>95% ee) after hydrogenation and purification via chiral HPLC . Alternative routes include trans-4-hydroxy-L-proline derivatization, where stereochemical control is achieved through selective protection/deprotection and catalytic hydrogenation (e.g., 10% Pd/C) . Key factors include ligand choice (e.g., (R)-BINAP) and reaction conditions (temperature, solvent polarity) to minimize racemization .
Basic: How is enantiopurity validated for this compound, and what analytical methods are preferred?
Answer:
Enantiopurity is quantified using chiral HPLC with validated columns (e.g., Chiralpak® AD-H or OD-H), achieving >95% ee as demonstrated in cycloadduct analysis . Polarimetry complements HPLC by correlating optical rotation with literature values, though sensitivity limitations require ≥4% ee for reliable detection . For absolute configuration confirmation, X-ray crystallography or comparison with synthesized reference standards (e.g., esters of 2-azabicycloheptane-3-carboxylic acid) is critical .
Advanced: How can conflicting stereochemical assignments in literature be resolved for bicyclic azabicyclo derivatives?
Answer:
Discrepancies often arise from misassignment of endo vs. exo isomers or pseudo-enantiomers. For example, early studies misidentified (1S,3S,4R)-2-azabicyclo[2.2.1]heptane as its endo counterpart, later corrected via X-ray diffraction . To resolve such issues:
Synthesize both proposed configurations and compare spectroscopic data (NMR, IR).
Use computational modeling (DFT, molecular docking) to predict stability and match experimental observations.
Cross-validate with enantiomerically pure reference compounds from independent syntheses .
Advanced: What strategies optimize enantiomeric excess (ee) in catalytic asymmetric syntheses?
Answer:
- Ligand Screening : Chiral ligands like (R)-BINAP or Josiphos derivatives enhance stereocontrol. For instance, (R)-BINAP yielded 4% ee in early trials, but iterative optimization improved yields .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states, reducing side reactions.
- Additives : Lewis acids (e.g., Zn(OTf)₂) or Brønsted acids (e.g., TFA) can modulate reactivity and selectivity in cycloadditions .
- Kinetic Resolution : Use immobilized enzymes (e.g., lipases) to resolve racemic mixtures post-synthesis .
Basic: What handling precautions are required due to its hazardous properties?
Answer:
The compound is classified with hazard statements H302 (harmful if swallowed), H317 (allergic skin reaction), and H318 (eye damage). Precautions include:
- Storage in dark, airtight containers at room temperature to prevent degradation .
- Use of PPE (gloves, goggles) and fume hoods during handling.
- Avoidance of aqueous or acidic conditions that may hydrolyze the bicyclic framework .
Advanced: How do structural modifications (e.g., Boc protection, fluorination) impact biological activity?
Answer:
Derivatization at the nitrogen or bridgehead positions alters pharmacokinetics. For example:
- Boc Protection : tert-Butoxycarbonyl (Boc) groups enhance solubility and stability, facilitating peptide coupling in prodrug design .
- Fluorination : 5-Fluoro or 6-fluoro derivatives (e.g., CAS 2288709-05-5) show improved blood-brain barrier penetration in CNS-targeting therapies .
- Carboxylic Acid Derivatives : Ethyl esters (e.g., 152a) serve as intermediates for protease inhibitors, with stereochemistry dictating binding affinity .
Advanced: How does regioselectivity in cycloaddition reactions affect product distribution?
Answer:
Regioselectivity is governed by electronic and steric factors. In Diels-Alder reactions, electron-deficient dienophiles favor endo transition states, yielding (1R,3R,4S)-configured products when (S)-imines are used . Competing pathways (e.g., [3.2.1]octane formation) arise from ring expansion under high-temperature conditions, requiring careful monitoring via TLC or GC-MS .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR : H and C NMR identify bridgehead protons (δ 3.5–4.5 ppm) and bicyclic carbon environments.
- IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and N-H (3300 cm⁻¹) confirm functionalization .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular formula (C₆H₇NO, MW 109.13) and detects fragmentation patterns .
Advanced: How do synthetic routes for this compound compare to analogous oxa-azabicyclo systems?
Answer:
Synthesis of 2-oxa-5-azabicyclo analogs (e.g., (1S,4S)-2-oxa-5-azabicycloheptane) involves trans-4-hydroxy-L-proline via benzoylation, tosylation, and borane-mediated ring closure . Key differences:
- Oxa Systems : Require etherification steps (e.g., NaOMe-mediated cyclization), whereas azabicyclo systems rely on amine protection.
- Reactivity : Oxa derivatives exhibit lower basicity, influencing catalytic hydrogenation conditions (e.g., HCl co-solvents) .
Advanced: What computational tools predict the stability and reactivity of this bicyclic framework?
Answer:
- DFT Calculations : Gaussian or ORCA software models transition states in cycloadditions, predicting regioselectivity and activation energies .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational flexibility (e.g., ring puckering in aqueous vs. organic media).
- Docking Studies : AutoDock Vina assesses binding to biological targets (e.g., proteases), guiding rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
